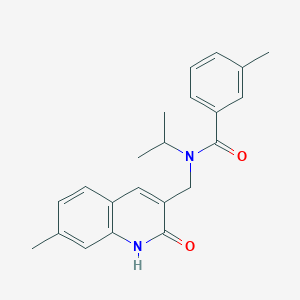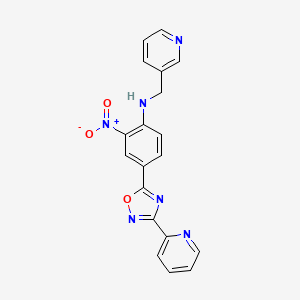
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide involves its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a crucial role in inflammation and cancer. This compound also inhibits the activity of the MAPK pathway, which is involved in cell proliferation and apoptosis. Additionally, this compound activates the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory enzymes, such as COX-2 and iNOS. This compound has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as SOD and CAT. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide has several advantages for lab experiments, including its high potency and selectivity. This compound has been shown to have a high potency in inhibiting the activity of various signaling pathways, making it an attractive candidate for further research. Additionally, this compound has been shown to have a high selectivity for cancer cells, making it a potential therapeutic agent for cancer treatment. However, the limitations of this compound for lab experiments include its poor solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
For 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide research include exploring its potential therapeutic applications in other diseases and optimizing its synthesis method.
Métodos De Síntesis
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide involves the reaction of 4-chlorobenzohydrazide with ethyl 2-bromo-3-phenylpropanoate, followed by the reaction of the resulting intermediate with potassium tert-butoxide and 2-ethylphenylboronic acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethylphenyl)butanamide has shown potential therapeutic applications in various scientific research fields, including cancer treatment, neurological disorders, and inflammation. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation-related diseases such as arthritis and colitis have also been shown to be ameliorated by this compound.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-2-14-6-3-4-7-17(14)22-18(25)8-5-9-19-23-20(24-26-19)15-10-12-16(21)13-11-15/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPWNMBEBAOZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

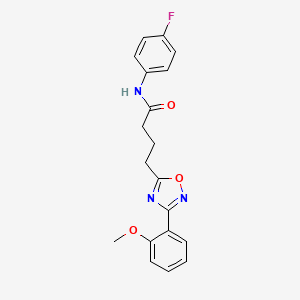

![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)
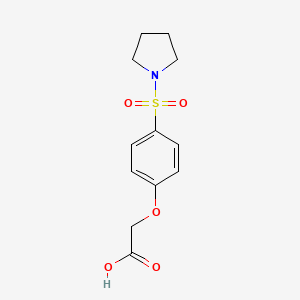
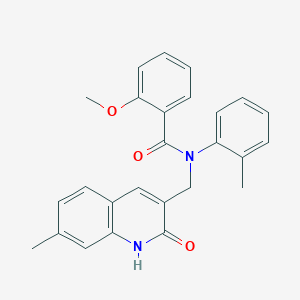

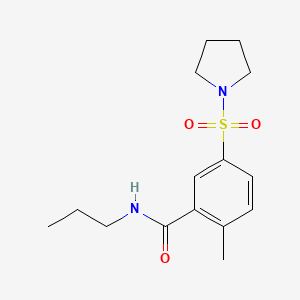
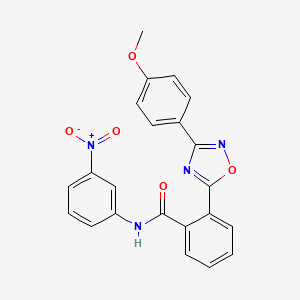
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)

